molecular formula C22H24N2O3 B11036902 (2E)-3-(4-nitrophenyl)-1-(2,2,4,7-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one

(2E)-3-(4-nitrophenyl)-1-(2,2,4,7-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one

Cat. No.: B11036902
M. Wt: 364.4 g/mol
InChI Key: WJNBIRILXAOMHB-XYOKQWHBSA-N
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Description

(2E)-3-(4-nitrophenyl)-1-(2,2,4,7-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one is a complex organic compound with a unique structure that combines a nitrophenyl group and a dihydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-nitrophenyl)-1-(2,2,4,7-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one typically involves a multi-step process. One common method starts with the preparation of the dihydroquinoline derivative, followed by the introduction of the nitrophenyl group through a series of condensation reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents are often employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-nitrophenyl)-1-(2,2,4,7-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pressures.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives from reduction reactions and substituted products from nucleophilic substitution.

Scientific Research Applications

(2E)-3-(4-nitrophenyl)-1-(2,2,4,7-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of (2E)-3-(4-nitrophenyl)-1-(2,2,4,7-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the dihydroquinoline moiety can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitrophenyl derivatives and dihydroquinoline-based molecules. Examples are:

  • 3-(4-nitrophenyl)-1-phenylprop-2-en-1-one
  • 1-(2,2,4,7-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

Uniqueness

What sets (2E)-3-(4-nitrophenyl)-1-(2,2,4,7-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

(E)-3-(4-nitrophenyl)-1-(2,2,4,7-tetramethyl-3,4-dihydroquinolin-1-yl)prop-2-en-1-one

InChI

InChI=1S/C22H24N2O3/c1-15-5-11-19-16(2)14-22(3,4)23(20(19)13-15)21(25)12-8-17-6-9-18(10-7-17)24(26)27/h5-13,16H,14H2,1-4H3/b12-8+

InChI Key

WJNBIRILXAOMHB-XYOKQWHBSA-N

Isomeric SMILES

CC1CC(N(C2=C1C=CC(=C2)C)C(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])(C)C

Canonical SMILES

CC1CC(N(C2=C1C=CC(=C2)C)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])(C)C

Origin of Product

United States

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